molecular formula C16H18OS B3416487 4-(Ethylthio)-4'-methylbenzhydrol CAS No. 842140-61-8

4-(Ethylthio)-4'-methylbenzhydrol

Cat. No.: B3416487
CAS No.: 842140-61-8
M. Wt: 258.4 g/mol
InChI Key: ONFODKILCHPYTB-UHFFFAOYSA-N
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Description

4-(Ethylthio)-4’-methylbenzhydrol is an organic compound characterized by the presence of an ethylthio group and a methyl group attached to a benzhydrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-4’-methylbenzhydrol typically involves the reaction of 4-methylbenzhydrol with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)-4’-methylbenzhydrol may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-4’-methylbenzhydrol can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 4-methylbenzhydrol.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Thiols, amines, or halides for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-methylbenzhydrol.

    Substitution: Various substituted benzhydrol derivatives.

Scientific Research Applications

4-(Ethylthio)-4’-methylbenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-4’-methylbenzhydrol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethylthio group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzhydrol: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

    4-(Methylthio)-4’-methylbenzhydrol: Similar structure but with a methylthio group instead of an ethylthio group, leading to different reactivity and properties.

    4-(Ethylthio)-4’-chlorobenzhydrol: Contains a chlorine atom instead of a methyl group, resulting in different chemical behavior.

Uniqueness

4-(Ethylthio)-4’-methylbenzhydrol is unique due to the presence of both an ethylthio group and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-3-18-15-10-8-14(9-11-15)16(17)13-6-4-12(2)5-7-13/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFODKILCHPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241318
Record name 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-61-8
Record name 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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